1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylic acid is a complex organic compound with a unique molecular structure. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound’s molecular formula is C₁₂H₂₀N₂O₅, and it has a molecular weight of 272.298 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methylpropan-2-yl chloroformate with an appropriate amine to form the corresponding carbamate. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-5-oxopyrrolidine-3-carboxylic acid
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid
Uniqueness
1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylic acid is unique due to its thiolane ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Properties
Molecular Formula |
C10H17NO5S |
---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO5S/c1-10(2,3)16-9(14)11-17(15)6-4-5-7(17)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
ZLUVUHGJJUATSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N=S1(=O)CCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.